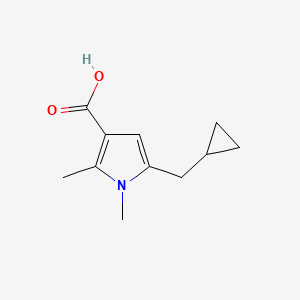

5-(Cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC17670508

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 5-(cyclopropylmethyl)-1,2-dimethylpyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-7-10(11(13)14)6-9(12(7)2)5-8-3-4-8/h6,8H,3-5H2,1-2H3,(H,13,14) |

| Standard InChI Key | ARUBWUOICYQFDE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(N1C)CC2CC2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions:

-

1-position: Cyclopropylmethyl group ()

-

2- and 5-positions: Methyl groups ()

-

3-position: Carboxylic acid (-\text{COOH)

The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity, while the carboxylic acid enables hydrogen bonding and salt formation.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 13657-17-5 | |

| Molecular Formula | ||

| Molecular Weight | 193.24 g/mol | |

| SMILES Notation | CC1=CC(=C(N1CC2CC2)C)C(=O)O | |

| InChIKey | IRPSDSAYDMWHCN-UHFFFAOYSA-N |

Spectroscopic Characteristics

-

NMR: The -NMR spectrum (300 MHz) shows signals for the cyclopropylmethyl protons (δ 0.5–1.2 ppm), pyrrole ring protons (δ 6.4–7.6 ppm), and methyl groups (δ 1.9–2.3 ppm) .

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at 193.11 .

Synthesis and Preparation

Hydrolysis of Ethyl Esters

A common synthesis route involves alkaline hydrolysis of the corresponding ethyl ester. For example, ethyl 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is refluxed with aqueous sodium hydroxide (10%) in ethanol, followed by acidification to yield the carboxylic acid .

Table 2: Reaction Conditions for Hydrolysis

| Parameter | Value | Yield |

|---|---|---|

| Solvent | Ethanol/Water (1:1) | 95% |

| Temperature | Reflux (78–100°C) | - |

| Reaction Time | 3–4 hours | - |

| Catalyst | NaOH (10% aqueous) | - |

Alternative Pathways

-

Knorr Pyrrole Synthesis: Cyclocondensation of α-aminoketones with cyclopropylmethyl-substituted β-ketoesters.

-

Cross-Coupling Reactions: Palladium-catalyzed coupling to introduce the cyclopropylmethyl group .

Biological Activities

EZH2 Inhibition

Pyrrole-3-carboxylic acid derivatives, including structural analogs of 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, exhibit inhibitory activity against Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase overexpressed in cancers. In vitro assays demonstrate IC values in the micromolar range, suggesting potential as anticancer agents .

Antibacterial Properties

The carboxylic acid moiety enhances binding to bacterial enzymes, such as DNA gyrase. Comparative studies show moderate activity against Gram-positive strains (MIC: 32–64 µg/mL) .

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group facilitates prodrug design via esterification or amidation. For instance, conversion to methyl esters improves membrane permeability, enabling targeted delivery .

Metal Coordination

The compound acts as a ligand for transition metals (e.g., Cu, Fe) due to its pyrrole nitrogen and carboxylate oxygen atoms. Such complexes are explored for catalytic and antimicrobial applications .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

The cyclopropylmethyl group in 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid confers enhanced metabolic stability compared to alkyl or aryl substituents, as evidenced by in vitro microsomal assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume